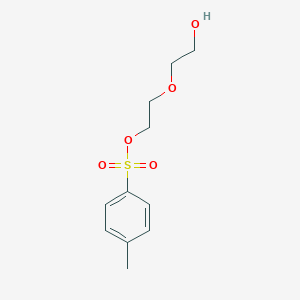

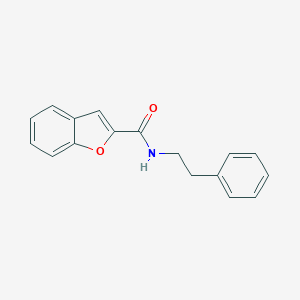

(4-(Isopentyloxy)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

While the provided papers do not directly discuss (4-(Isopentyloxy)phenyl)boronic acid, they offer insights into the broader class of phenylboronic acids and their chemical behavior. Phenylboronic acids are a group of compounds that have found extensive use in various fields of chemistry due to their ability to form reversible covalent bonds with diols and similar substrates. This property makes them particularly useful in the construction of molecular nanostructures, as well as in the field of sensor design, especially for detecting sugars and other diol-containing biomolecules .

Synthesis Analysis

The synthesis of boronic acid derivatives typically involves the conversion of aryl halides to boronic acids through a metal-halogen exchange reaction followed by the addition of a boron source. For example, the synthesis of 4-amino-3-fluorophenylboronic acid was achieved by protecting the amine group of 4-bromo-2-fluoroaniline, followed by a lithium-bromine exchange and subsequent addition of trimethyl borate . This method could potentially be adapted for the synthesis of (4-(Isopentyloxy)phenyl)boronic acid by starting with an appropriately substituted aryl halide.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a trivalent boron atom connected to an aromatic ring and hydroxyl groups. The X-ray crystal structure analysis of boronic acid derivatives, such as 4-amino-3-fluorophenylboronic acid, provides valuable information about their geometry and the electronic environment around the boron atom, which is crucial for understanding their reactivity and binding properties .

Chemical Reactions Analysis

Phenylboronic acids are known for participating in several types of chemical reactions. They are widely used in Suzuki cross-coupling reactions to form carbon-carbon bonds, which is a powerful tool in synthetic organic chemistry. Additionally, they can undergo condensation reactions with diols, including carbohydrates, to form cyclic esters, which is the basis for their use in sensing applications . The ortho-substituents on the phenyl ring can influence the reactivity of the boronic acid, as seen in the case of 2,4-bis(trifluoromethyl)phenylboronic acid, where it prevents the coordination of amines to the boron atom, thus accelerating amidation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, pKa, and the ability to form complexes with diols, are critical for their practical applications. For instance, the solubility of ortho-hydroxymethyl phenylboronic acid in aqueous solutions is an important factor for its use in complexing glycosides under neutral conditions . The pKa value of the boronic acid can also influence its binding to substrates, as seen with the relatively low pKa value of 7.8 for 4-amino-3-fluorophenylboronic acid, which is suitable for glucose sensing at physiological pH .

科学的研究の応用

- Application Summary : This compound acts as a reagent in a novel cell proliferation assay .

- Methods of Application : It is used for the evaluation of natural products and derivatives from Antrodia camphorata in tumorigenic liver progenitor cells . The specific experimental procedures and technical details would depend on the exact nature of the assay being conducted.

- Results or Outcomes : The specific results or outcomes would depend on the particular experiment and the compounds being evaluated. Unfortunately, I couldn’t find more detailed information about the results of this specific application .

Safety And Hazards

将来の方向性

Boronic acids, including “(4-(Isopentyloxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The future directions of “(4-(Isopentyloxy)phenyl)boronic acid” will likely continue in these areas.

特性

IUPAC Name |

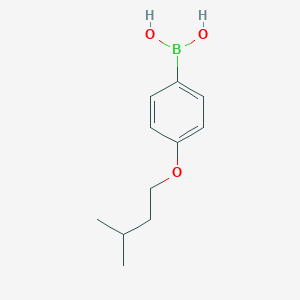

[4-(3-methylbutoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3/c1-9(2)7-8-15-11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZCFXNTJZWRPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584774 |

Source

|

| Record name | [4-(3-Methylbutoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Isopentyloxy)phenyl)boronic acid | |

CAS RN |

1198156-69-2 |

Source

|

| Record name | [4-(3-Methylbutoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(3-Fluoro-4-(piperazin-1-YL)phenyl)-2-oxooxazolidin-5-YL]methyl]acetamide](/img/structure/B178731.png)